molecular formula C15H16ClN3 B2392119 N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide CAS No. 338408-40-5

N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide

Cat. No.: B2392119
CAS No.: 338408-40-5
M. Wt: 273.76
InChI Key: BOKIQBSQHBOZAX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and neuronal excitability.

Mechanism of Action

Target of Action

N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide is an aromatic compound They often bind with high affinity to multiple receptors, which can be useful in developing new therapeutic derivatives .

Mode of Action

It’s known that aromatic compounds can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various biological targets and induce changes in cellular processes.

Biochemical Pathways

Aromatic compounds are known to influence a variety of biochemical pathways due to their ability to interact with multiple biological targets . The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved.

Pharmacokinetics

Aromatic compounds are generally known for their low solubility and tendency to partition preferentially into the lipophilic phase, which can impact their bioavailability .

Result of Action

The interaction of aromatic compounds with biological targets can lead to a variety of effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide. For instance, the presence of other chemicals in the environment can impact the compound’s stability and activity . Additionally, the compound’s action can be influenced by factors such as temperature, pH, and the presence of certain ions .

Advantages and Limitations for Lab Experiments

One of the major advantages of CPP for lab experiments is its high selectivity for the N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide receptor, which allows for precise targeting of this receptor in experiments. However, CPP has limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on CPP, including the development of more potent and selective N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide receptor antagonists, the investigation of CPP's effects on other neurological and psychiatric disorders, and the exploration of CPP's potential as a neuroprotective agent. Additionally, further research is needed to determine the long-term effects of CPP on neuronal function and to optimize its dosing and administration for therapeutic use.
In conclusion, CPP is a promising compound for the treatment of various neurological and psychiatric disorders. Its selective antagonism of the this compound receptor and wide range of biochemical and physiological effects make it an attractive candidate for further research and development. However, more research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of CPP involves the reaction of 4-chlorobenzaldehyde with 3-pyridinecarboxylic acid to form 4-chloro-3-(pyridin-3-yl)benzaldehyde. This intermediate is then reacted with propylamine to yield CPP.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia. CPP's ability to selectively block N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide receptors makes it a promising candidate for the treatment of these disorders, as this compound receptors are involved in the regulation of synaptic plasticity and neuronal excitability.

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-propylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c1-2-9-18-15(12-4-3-10-17-11-12)19-14-7-5-13(16)6-8-14/h3-8,10-11H,2,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIQBSQHBOZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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